molecular formula C15H15N3O2 B3047387 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 1384856-36-3

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B3047387
CAS No.: 1384856-36-3
M. Wt: 269.30
InChI Key: WQDQWXGAPCZAJY-UHFFFAOYSA-N
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Description

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that features both an isoindoline-1,3-dione and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with pyrazole derivatives. One common method involves the reaction of isoindoline-1,3-dione with 1-isopropyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or isoindoline-1,3-dione moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazole moiety can interact with active sites of enzymes, while the isoindoline-1,3-dione moiety can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a lead compound in drug discovery and development .

Properties

IUPAC Name

2-[(2-propan-2-ylpyrazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(2)18-11(7-8-16-18)9-17-14(19)12-5-3-4-6-13(12)15(17)20/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDQWXGAPCZAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146247
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384856-36-3
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384856-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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